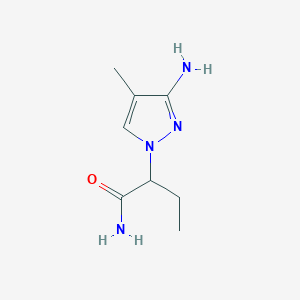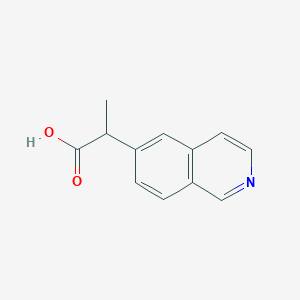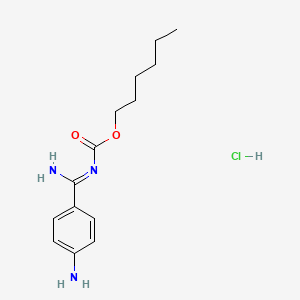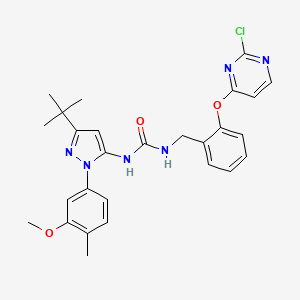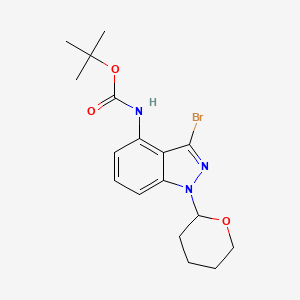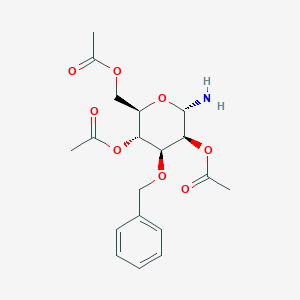
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate is a complex organic compound that features multiple functional groups, including acetoxymethyl, amino, and benzyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common synthetic routes may involve:
Protection of hydroxyl groups: Using acetyl chloride or acetic anhydride to form acetates.
Introduction of the benzyloxy group: Via benzylation reactions using benzyl chloride in the presence of a base.
Amino group introduction: Through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The acetoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the acetoxymethyl group may yield a hydroxymethyl derivative.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology
In biological research, this compound may serve as a probe or intermediate in the study of biochemical pathways involving acetoxymethyl and amino groups.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, or as a precursor to other valuable compounds.
Mécanisme D'action
The mechanism of action of (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes and preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3r,4s,5r,6r)-2-(hydroxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate
- (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(methoxy)tetrahydro-2h-pyran-3,5-diyl diacetate
Uniqueness
The unique combination of functional groups in (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate may confer specific reactivity and biological activity that distinguishes it from similar compounds. This uniqueness can be leveraged in the design of new materials or pharmaceuticals.
Propriétés
Formule moléculaire |
C19H25NO8 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6S)-3,5-diacetyloxy-6-amino-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10,20H2,1-3H3/t15-,16-,17+,18+,19+/m1/s1 |
Clé InChI |
URFWVSFOARODAQ-GFEQUFNTSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
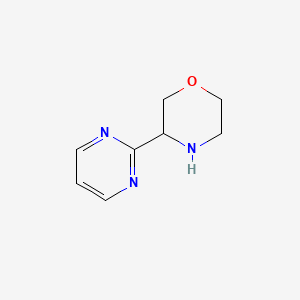
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
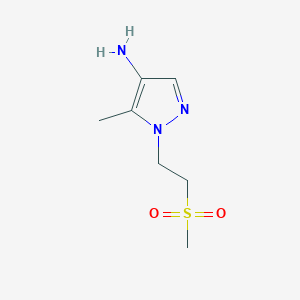
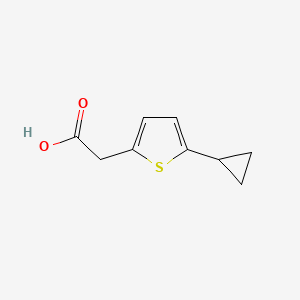
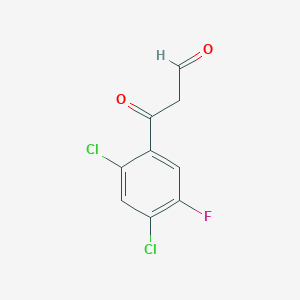
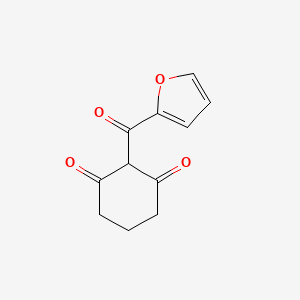
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)
